(3,5-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3,5-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H27N7O4 and its molecular weight is 489.536. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3,5-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule notable for its potential biological activities. Its structure includes a triazolopyrimidine core and a piperazine moiety, suggesting possible applications in medicinal chemistry, particularly as a pharmaceutical agent targeting various biological pathways.
Chemical Structure and Properties
This compound can be represented by the following molecular formula and weight:
- Molecular Formula : C27H31N7O4
- Molecular Weight : 517.59 g/mol
The structural features include:
- A triazolopyrimidine ring known for its role in kinase inhibition.
- A piperazine group that often enhances pharmacological activity.
- Substituents such as dimethoxy and ethoxy groups that may influence its solubility and bioavailability.
Kinase Inhibition
The presence of the triazolopyrimidine structure indicates potential for kinase inhibition, a critical mechanism in cancer therapy. Kinase inhibitors are designed to interfere with the signaling pathways that promote tumor growth and survival. Preliminary studies suggest that compounds with similar structures exhibit significant inhibitory effects on various kinases involved in cancer progression .
Anticancer Properties
Recent investigations into similar compounds have highlighted their anticancer potential. For instance, derivatives of triazolopyrimidines have been shown to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation . The specific compound under discussion may share these properties due to its structural similarities.
Antimicrobial Activity
Compounds containing the triazolo and pyrimidine rings have also been reported to exhibit antimicrobial properties. These activities are often attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Study 1: Anticancer Screening
A study conducted by Walid Fayad et al. (2019) demonstrated the efficacy of triazolopyrimidine derivatives in multicellular spheroid models of cancer. The screening identified novel compounds with significant cytotoxicity against various cancer cell lines, suggesting that the compound may exhibit similar anticancer activity .
Study 2: Kinase Inhibition Mechanism
Research published in 2023 elaborated on the mechanism of action of 1,3,4-oxadiazole derivatives, highlighting their role in inhibiting key enzymes associated with cancer progression. The findings suggest a pathway through which compounds like this compound could exert their biological effects .
Summary of Biological Activities
Eigenschaften
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O4/c1-4-36-19-7-5-18(6-8-19)32-24-22(28-29-32)23(26-16-27-24)30-9-11-31(12-10-30)25(33)17-13-20(34-2)15-21(14-17)35-3/h5-8,13-16H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHURZNBGBVJFOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC(=C5)OC)OC)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.